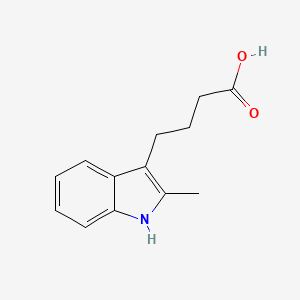
4-(2-Methyl-1H-indol-3-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methyl-1H-indol-3-yl)butanoic acid is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications
The compound has been investigated for multiple applications, including:
1. Medicinal Chemistry
- Anticancer Activity : Research has shown that derivatives of indole compounds exhibit promising anticancer properties. For instance, studies have demonstrated the efficacy of related compounds against various cancer cell lines, indicating that 4-(2-Methyl-1H-indol-3-yl)butanoic acid may also possess similar properties due to its structural characteristics .
- Antimicrobial Properties : The compound has been studied for its potential to inhibit bacterial growth, making it a candidate for developing new antibiotics .
2. Biochemical Studies
- Enzyme Modulation : Indole derivatives are known to modulate various biological pathways. The specific interactions of this compound with enzymes involved in metabolic processes warrant further investigation .
- Neuroprotective Effects : Some studies suggest that indole derivatives may protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases.
3. Materials Science
- Synthesis of New Materials : The unique structure allows for the development of novel polymers and materials with specific functionalities. This could lead to advancements in drug delivery systems and smart materials .
Anticancer Activity
A study conducted on various indole derivatives, including those structurally related to this compound, revealed significant inhibition rates against leukemia and CNS cancer cell lines. For example:
- Compound A showed an inhibition rate of 84.19% against MOLT-4 leukemia cells.
- Compound B exhibited a 72.11% inhibition against SF-295 CNS cancer cells, suggesting that the structural features of these compounds are critical for their biological activity .
Antimicrobial Studies
In vitro assays indicated that certain indole derivatives possess broad-spectrum antimicrobial activity. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Data Table: Summary of Applications
| Application Area | Specific Use | Example Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibition rates up to 84% in leukemia cell lines |
| Antimicrobial agents | Broad-spectrum activity against various bacteria | |
| Biochemical Studies | Enzyme modulation | Potential interactions with key metabolic enzymes |
| Neuroprotective effects | Protective effects observed in neuronal cell cultures | |
| Materials Science | Development of new materials | Synthesis of polymers with tailored properties |
Propriétés
Numéro CAS |
7394-83-4 |
|---|---|
Formule moléculaire |
C13H15NO2 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
4-(2-methyl-1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C13H15NO2/c1-9-10(6-4-8-13(15)16)11-5-2-3-7-12(11)14-9/h2-3,5,7,14H,4,6,8H2,1H3,(H,15,16) |
Clé InChI |
QXZYQHGUTLPCTB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1)CCCC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













